2,3,5,6-Tetrafluorophenol

Catalog No.
S596868
CAS No.
769-39-1
M.F
C6H2F4O
M. Wt
166.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorophenol

CAS Number

769-39-1

Product Name

2,3,5,6-Tetrafluorophenol

IUPAC Name

2,3,5,6-tetrafluorophenol

Molecular Formula

C6H2F4O

Molecular Weight

166.07 g/mol

InChI

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H

InChI Key

PBYIIRLNRCVTMQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)O)F)F

Synonyms

2,3,5,6-tetrafluorophenol

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)F

    Peptide Synthesis

    Antibody Labeling

      Field: Immunology

      Application: 2,3,5,6-Tetrafluorophenol has been used in the preparation of technetium-99m labeled antibodies

      Method: The specific methods of application or experimental procedures would depend on the particular antibody being labeled. Generally, this involves the reaction of the antibody with 2,3,5,6-Tetrafluorophenol in the presence of technetium-99m.

      Results: The outcome of this process is the production of an antibody that has been labeled with technetium-99m, which can be useful in various immunological studies.

    Cytochrome P450 Substrate

      Application: 2,3,5,6-Tetrafluorophenol is used as a substrate for cytochrome P450

      Method: The specific methods of application or experimental procedures would depend on the particular experiment being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with a cytochrome P450 enzyme under suitable conditions.

      Results: The outcome of this process is the production of a metabolite that can be analyzed to understand the activity of the cytochrome P450 enzyme.

    Fluorinated Building Blocks

      Field: Organic Chemistry

      Application: 2,3,5,6-Tetrafluorophenol is used as a fluorinated building block in organic synthesis.

      Method: The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with other reagents under suitable conditions.

      Results: The outcome of this process is the production of a fluorinated organic compound, which can have various applications in materials science, pharmaceuticals, and other fields.

TFP is a fluorinated derivative of phenol. Phenol itself is a naturally occurring aromatic organic compound found in coal tar and crude oil []. TFP has four fluorine atoms substituted on the benzene ring of phenol, affecting its physical and chemical properties [].

TFP holds significance in scientific research due to its unique properties, including its ability to act as a substrate for enzymes like cytochrome P450 []. Cytochrome P450 enzymes are involved in metabolizing various substances in the body [].


Molecular Structure Analysis

TFP's molecular structure consists of a six-membered benzene ring with a hydroxyl group (OH) attached at one position and four fluorine (F) atoms attached at the 2nd, 3rd, 5th, and 6th positions around the ring []. The presence of fluorine atoms alters the electronic properties of the molecule compared to phenol.


Chemical Reactions Analysis

TFP's reactivity involves its acidic hydroxyl group, which can participate in reactions typical of phenols []. However, detailed studies on specific reactions involving TFP are limited in publicly available sources.


Physical And Chemical Properties Analysis

  • Melting Point: 141-143 °C []
  • Boiling Point: 174 °F (79 °C) []
  • Solubility: Partly miscible with water []
  • Flash Point: 174 °F (79 °C) []

The specific mechanism of action of TFP depends on the research application. As mentioned earlier, TFP can act as a substrate for cytochrome P450 enzymes, which are involved in metabolism []. However, detailed information on specific mechanisms requires further research.

XLogP3

2.1

Boiling Point

140.0 °C

Melting Point

38.0 °C

UNII

TNA118I5TG

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

769-39-1

Wikipedia

2,3,5,6-tetrafluorophenol

Dates

Modify: 2023-08-15

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